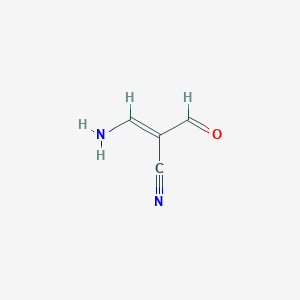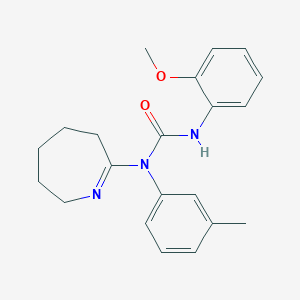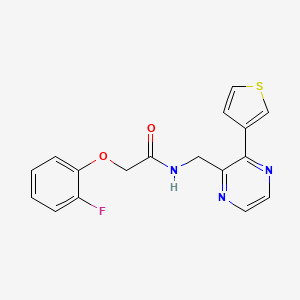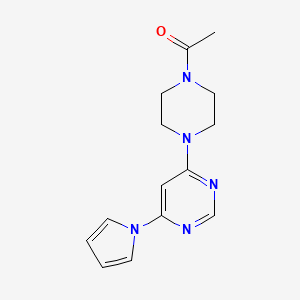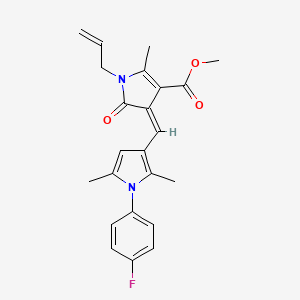
1-(4-chlorophenyl)-2-(cyclopentylthio)-5-phenyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(4-chlorophenyl)-2-(cyclopentylthio)-5-phenyl-1H-imidazole is a derivative of the imidazole class, which is known for its diverse biological activities. Imidazole derivatives have been extensively studied due to their pharmacological properties, including their role as ligands for the estrogen receptor, cytotoxic inhibitors of cyclooxygenase, and antibacterial agents . The presence of a chlorophenyl group and a phenyl group in the structure of such compounds has been associated with significant biological activities.
Synthesis Analysis
The synthesis of imidazole derivatives often involves multi-step reactions that can include the formation of key intermediates such as alpha-bromo ketones and alpha-fluoro ketones . Microwave-assisted synthesis has also been employed to obtain imidazole compounds, which can be advantageous in terms of reaction speed and product yield . The synthesis of these compounds is crucial as it allows for the exploration of structure-activity relationships and the development of compounds with enhanced biological properties.
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by the presence of an imidazole ring, which can be substituted at various positions to yield compounds with different properties. X-ray diffraction studies have revealed that these compounds can crystallize in different crystal systems, such as monoclinic and triclinic, with varying unit cell parameters . Intermolecular interactions, including hydrogen bonding and π-π interactions, play a significant role in the stabilization of the crystal structure .
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, including interactions with transition metals to form complexes . These reactions can significantly alter the physical and chemical properties of the compounds, as well as their biological activities. The ability to form metal complexes expands the potential applications of imidazole derivatives in areas such as antimicrobial and antioxidant activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure and the nature of their substituents. The presence of electron-withdrawing or electron-donating groups can affect the compound's reactivity and interaction with biological targets . Computational studies, including molecular docking and analysis of frontier molecular orbitals, provide insights into the charge transfer within the molecule and its potential as a transporter of electrons or holes . These properties are essential for understanding the mechanism of action of imidazole derivatives and for optimizing their biological efficacy.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-2-cyclopentylsulfanyl-5-phenylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2S/c21-16-10-12-17(13-11-16)23-19(15-6-2-1-3-7-15)14-22-20(23)24-18-8-4-5-9-18/h1-3,6-7,10-14,18H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVXXMJXIHHCJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

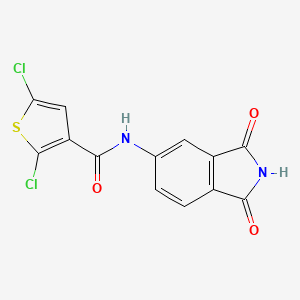

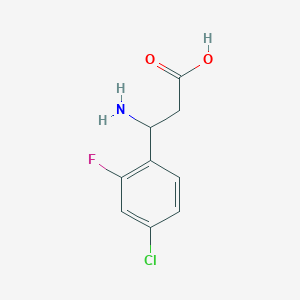
![2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B3019584.png)
![4-methyl-2-(3-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B3019587.png)
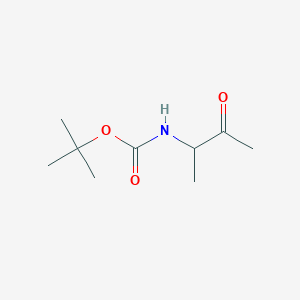


![2-Chloro-N-[(4-thiophen-2-ylphenyl)methyl]acetamide](/img/structure/B3019593.png)
